Dibenz[b,f][1,4]oxazepin-11(10H)-one
概要
説明
Dibenz[b,f][1,4]oxazepin-11(10H)-one is a tricyclic compound that has been the subject of various synthetic studies due to its relevance in pharmaceutical chemistry. It serves as a core structure for several antidepressant drugs and has been synthesized through different methods, including nucleophilic displacement reactions, ring closure of sodium salts of halogenated anilides, and solid support synthesis . The compound's derivatives have been explored for their potential as drug molecules, particularly in relation to well-known medications such as carbamazepine .
Synthesis Analysis
The synthesis of dibenz[b,f][1,4]oxazepin-11(10H)-one and its derivatives has been achieved through multiple approaches. One method involves the preparation of 1,3-dinitrodibenz[b,f][1,4]oxazepin-11(10H)-one by intramolecular displacement of a nitro group, followed by reactions with O- and S-nucleophiles for mono- or bis-substitution . Another synthesis route includes the ring closure of sodium salts of 2-halogeno-2'-hydroxy-benzanilides, which can also lead to isomeric products through SMILES rearrangement . Solid support synthesis using SNAr methodology on AMEBA resin has been reported to efficiently assemble dibenz[b,f]oxazepin-11(10H)-ones with excellent purity . Additionally, a microwave-assisted one-pot synthesis has been developed for the conjugation of dibenz[b,f][1,4]oxazepin-11(10H)-ones with 2-oxindole .
Molecular Structure Analysis
The molecular structure of dibenz[b,f][1,4]oxazepin-11(10H)-one derivatives has been confirmed through various techniques, including NOE experiments and alternative synthesis routes . The constitution of isomeric products has been proven by synthesis from other intermediates . The structure of these compounds is crucial for their potential pharmacological activities and is often a focus in the synthesis process to ensure the correct formation of the desired product.
Chemical Reactions Analysis
Dibenz[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions that are significant for the synthesis of labeled compounds and pharmaceutical analogues. For instance, chromium trioxide-pyridine oxidation and hydrolysis have been used to obtain carboxydiphenylether derivatives . Enzymic conversion has also been described for the production of hydroxymethyldiphenyl ether . The compound's reactivity allows for the creation of a diverse array of functionalized molecules, which can be further modified for different applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of dibenz[b,f][1,4]oxazepin-11(10H)-one and its derivatives are influenced by the substituents and the synthetic routes employed. These properties are essential for the compound's application in drug development and its pharmacokinetic profile. For example, the introduction of halogen atoms can affect the metabolic behavior and immunological properties of carbamazepine analogues . The solid support synthesis approach also highlights the importance of purity in the final products, which is critical for pharmaceutical applications .
科学的研究の応用
Oxidation Studies
- Dibenz[b,f][1,4]oxazepin-11(10H)-one is produced by treating variously substituted dibenz[b,f][1,4]oxazepines with hydrogen peroxide in glacial acetic acid, yielding products like substituted 2-(2-hydroxyphenyl)benzoxazole and 10-formylphenoxazine. An oxaziridine intermediate is implicated in the formation of these products (Brewster et al., 1976).
Synthesis and Conjugation
- A microwave-assisted one-pot synthesis for highly functionalized dibenz[b,f][1,4]oxazepin-11(10H)-ones has been developed, leading to novel conjugates of this compound with a 2-oxindole linked through a C-N single bond (Xing et al., 2006).
Solid Support Synthesis
- Efficient assembly of dibenz[b,f]oxazepin-11(10H)-ones using solid support has been reported. This synthesis, utilizing the SNAr methodology, is notable for its flexibility and the high purity (>90%) of the final products (Ouyang et al., 1999).
Potential as HIV-1 Inhibitors
- Certain dibenz[b,f][1,4]oxazepin-11(10H)-ones have been found to inhibit HIV-1 reverse transcriptase, highlighting their potential as non-nucleoside inhibitors for this virus. Substituents in specific positions on the compound significantly affect its inhibitory potency (Klunder et al., 1992).
Tandem Reduction-Lactamization
- Efficient syntheses of dibenz[b,f][1,4]oxazepin-11(10H)-one using a tandem reduction-lactamization sequence have been developed. The methodology involves nucleophilic aromatic substitution and Ullmann coupling, yielding high yields (≥90%) (Bunce & Schammerhorn, 2006).
Polyfluorination and Biological Activities
- Polyfluorinated analogues of dibenz[b,f][1,4]oxazepines, which exhibit various biological activities, especially on the central nervous system, have been synthesized. The interaction of these compounds with nucleophiles leads to interesting substitutions and transformations (Gerasimova et al., 1989).
Metabolic Studies
- Research on the metabolism of dibenz[b,f]-1,4-oxazepine in rats, monkeys, and guinea pigs has revealed insights into its excretory patterns and metabolites. This study helps understand the compound's pharmacokinetics and bioavailability (French et al., 1983).
特性
IUPAC Name |
5H-benzo[b][1,4]benzoxazepin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)14-13/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMPDOZBQGHTGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185470 | |
Record name | Dibenz(b,f)(1,4)oxazepin-11(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenz[b,f][1,4]oxazepin-11(10H)-one | |
CAS RN |
3158-85-8 | |
Record name | Dibenz[b,f][1,4]oxazepin-11(10H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3158-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-(o-Aminophenoxy)benzoic acid lactam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003158858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3158-85-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140824 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dibenz(b,f)(1,4)oxazepin-11(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenz[b,f][1,4]oxazepin-11(10H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.638 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-(O-AMINOPHENOXY)BENZOIC ACID LACTAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11B50BX482 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。